molecular formula C12H7NO5S B6399465 3-(5-Formylthiophen-2-YL)-5-nitrobenzoic acid CAS No. 1261959-43-6

3-(5-Formylthiophen-2-YL)-5-nitrobenzoic acid

Cat. No.: B6399465
CAS No.: 1261959-43-6
M. Wt: 277.25 g/mol
InChI Key: YTVPXNAVGDJUKN-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-2-YL)-5-nitrobenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety substituted with a nitro group

Properties

IUPAC Name

3-(5-formylthiophen-2-yl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO5S/c14-6-10-1-2-11(19-10)7-3-8(12(15)16)5-9(4-7)13(17)18/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVPXNAVGDJUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689521
Record name 3-(5-Formylthiophen-2-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-43-6
Record name 3-(5-Formylthiophen-2-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Formylthiophen-2-YL)-5-nitrobenzoic acid typically involves the condensation of thiophene derivatives with benzoic acid derivatives under specific reaction conditions. One common method involves the use of thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives . The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium phosphate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Formylthiophen-2-YL)-5-nitrobenzoic acid

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